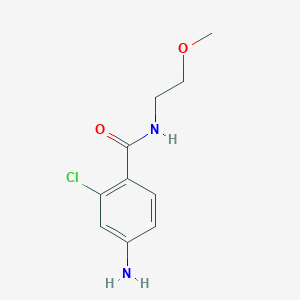

4-Amino-2-chloro-N-(2-methoxyethyl)benzamide

Vue d'ensemble

Description

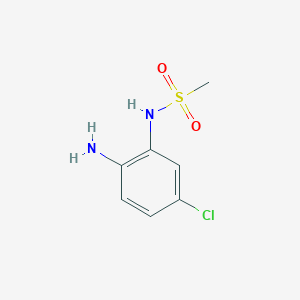

4-Amino-2-chloro-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H13ClN2O2 . It is used in biochemical research .

Synthesis Analysis

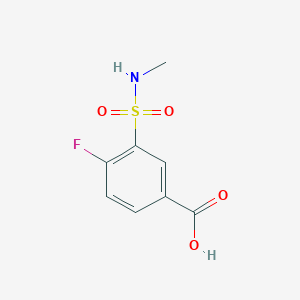

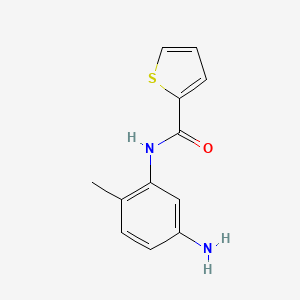

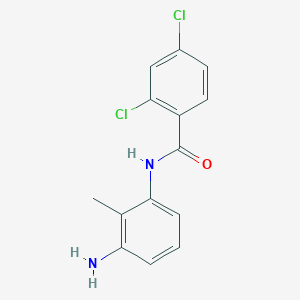

The synthesis of benzamides, including compounds like this compound, can be achieved through the direct condensation of carboxylic acids and amines . This process can be facilitated by the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group with an amino group at the 4th position and a chloro group at the 2nd position . The benzamide group is further substituted with a methoxyethyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.68 g/mol. The hydrochloride form of this compound has a molecular weight of 265.14 g/mol .Applications De Recherche Scientifique

Gastrointestinal and Diagnostic Applications

4-Amino-2-chloro-N-(2-methoxyethyl)benzamide, a derivative of metoclopramide, is primarily recognized for its role in enhancing gastrointestinal motility and aiding in various diagnostic procedures. It is particularly effective in improving the resting tone of the oesophageal sphincter, enhancing gastric emptying, and increasing peristalsis in the duodenum. These properties make it useful in facilitating certain diagnostic procedures like radiological identification of lesions in the small intestine and easing emergency endoscopy in upper gastrointestinal haemorrhage. It also finds application in reducing post-operative vomiting and radiation sickness, alongside ameliorating certain types of drug-induced vomiting. The compound's pharmacodynamic profile indicates rapid absorption and excretion, with a short half-life and partial metabolism through O-demethylation, N-de-ethylation, and amide hydrolysis. It has shown potential in aiding the absorption of other drugs like salicylate, paracetamol, tetracycline, pivampicillin, and levodopa, though it may reduce the absorption of drugs like digoxin when administered in multiple doses. This makes it a compound of interest for improving drug delivery efficiency in patients (Pinder et al., 2012).

Antitumor Applications

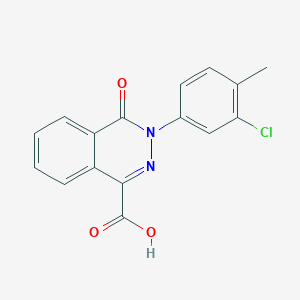

Research has identified derivatives of imidazole, including 4-aminoimidazol-5(4)-carboxamide and benzimidazole, which are structurally related to this compound, as compounds with significant antitumor activity. These derivatives have undergone various stages of preclinical testing, indicating their potential in the development of new antitumor drugs and the synthesis of compounds with diverse biological properties. This points towards the possible utility of this compound and its derivatives in oncological research and treatment (Iradyan et al., 2009).

Propriétés

IUPAC Name |

4-amino-2-chloro-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-15-5-4-13-10(14)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAIADKLUOQKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Propan-2-yl)phenyl]benzoic acid](/img/structure/B3167845.png)

![1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3167850.png)

![2-[Isonicotinoyl(methyl)amino]acetic acid](/img/structure/B3167873.png)

![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3167881.png)

![N-[(3,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B3167893.png)